molecular formula C9H8BrN3OS B14033953 6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8h)-one

6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8h)-one

Cat. No.: B14033953
M. Wt: 286.15 g/mol
InChI Key: DPIIFTICDSQRBV-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a pyridopyrimidine derivative characterized by a bicyclic scaffold fused from pyridine and pyrimidine rings. Key substituents include:

  • Bromine at C6: Enhances electrophilicity for cross-coupling reactions and influences steric/electronic interactions in biological targets.
  • Methyl group at N8: Modifies solubility and metabolic stability.

Pyridopyrimidin-7(8H)-ones are privileged scaffolds in medicinal chemistry due to their structural mimicry of nucleic acid bases and versatility in targeting kinases, cancer pathways, and antimicrobial systems . The compound’s synthesis typically involves bromination of a preformed pyrimidine intermediate (e.g., 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one) using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding ~48% efficiency .

Properties

Molecular Formula

C9H8BrN3OS

Molecular Weight

286.15 g/mol

IUPAC Name

6-bromo-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C9H8BrN3OS/c1-13-7-5(3-6(10)8(13)14)4-11-9(12-7)15-2/h3-4H,1-2H3

InChI Key

DPIIFTICDSQRBV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)Br)SC

Origin of Product

United States

Preparation Methods

The synthesis of 6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves several steps. One common method includes the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, followed by their efficient derivatization . The reaction conditions typically involve the use of sodium hydride (NaH) in tetrahydrofuran (THF) to displace the sulfone with formylated aniline . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with kinase enzymes. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This phosphorylation process is essential for regulating various cellular activities. The compound inhibits kinase activity by binding to the ATP pocket of the enzyme, thereby preventing phosphorylation and subsequent signal transduction .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyridopyrimidin-7(8H)-ones are highly dependent on substitutions at C2, C4, C6, and N8 (Figure 6, ). Below is a comparative analysis of key analogues:

Table 1: Substituent Profiles and Key Properties
Compound Name C2 Substituent C6 Substituent N8 Substituent Key Features
Target Compound -SMe Br -Me Moderate reactivity at C2; optimized for kinase inhibition
6-Bromo-8-cyclopentyl-5-methyl-2-chloro derivative -Cl Br Cyclopentyl Chloro group enhances cross-coupling potential; cyclopentyl improves lipophilicity
8-(3-Hydroxypropyl)-2-(ethylamino) derivative -NHCH₂CH₃ Br -(CH₂)₃OH Hydroxypropyl increases solubility; amino group enables hydrogen bonding
6-Amino-2,8-dimethyl derivative -NH₂ - -Me Amino group enhances DNA intercalation potential; simpler substitution pattern
Palbociclib -NHPh - Cyclopentyl FDA-approved CDK4/6 inhibitor; aryl amino group critical for ATP binding
Key Observations:
  • C2 Position: Methylthio (-SMe) in the target compound offers a balance between stability and reactivity compared to chloro (more reactive) or amino (hydrogen-bonding) groups.
  • N8 Substituents : Methyl groups (target compound) improve metabolic stability over bulky cyclopentyl (e.g., palbociclib) but reduce kinase selectivity .
  • C6 Bromine : Common in analogues for Suzuki-Miyaura coupling, enabling diversification of aryl/heteroaryl groups .

Biological Activity

The compound 6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS No. 851756-48-4) is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C9H8BrN3OSC_9H_8BrN_3OS, with a molecular weight of 286.15 g/mol. Its structure includes a bromine atom at the 6-position and a methylthio group at the 2-position of the pyrido[2,3-d]pyrimidine core.

Synthesis

The synthesis of this compound typically involves the bromination of a precursor compound, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one , using N-bromosuccinimide in anhydrous dimethylformamide. The reaction yields the desired product as a pale yellow solid with a moderate yield (approximately 48%) .

Anticancer Properties

Recent studies have highlighted the potential of pyrido[2,3-d]pyrimidine derivatives in targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Specifically, compounds within this class have shown promise as CDK4/6 inhibitors , which are vital in the treatment of various cancers, particularly breast cancer.

Case Studies

  • Inhibition of CDK4/6 :
    • A study demonstrated that derivatives similar to this compound exhibited significant inhibitory activity against CDK4 and CDK6, leading to reduced proliferation of cancer cells .
  • Ephrin Receptor Targeting :
    • Another investigation revealed that some pyrido[2,3-d]pyrimidine derivatives effectively target the ephrin receptor family, which is overexpressed in certain cancers. This suggests a mechanism by which these compounds could inhibit tumor growth .

Pharmacological Studies

Pharmacological assessments have indicated that compounds like this compound possess anti-proliferative effects against various cancer cell lines. In vitro studies showed that these compounds can induce apoptosis and inhibit cell migration and invasion .

Study ReferenceCancer TypeMechanism of ActionKey Findings
BreastCDK4/6 InhibitionSignificant reduction in cell viability
VariousEphrin Receptor TargetingInhibition of tumor growth observed

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